Cas no 86434-29-9 (Benzene, 1-chloro-2-nitro-3-[(phenylsulfonyl)methyl]-)
86434-29-9 structure
Product Name:Benzene, 1-chloro-2-nitro-3-[(phenylsulfonyl)methyl]-
CAS No:86434-29-9
MF:C13H10ClNO4S
MW:311.740801334381
CID:661704
PubChem ID:13256947
Update Time:2025-04-19
Benzene, 1-chloro-2-nitro-3-[(phenylsulfonyl)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-chloro-2-nitro-3-[(phenylsulfonyl)methyl]-
- 1-(benzenesulfonylmethyl)-3-chloro-2-nitrobenzene
- TVXBXKYCFBTOOZ-UHFFFAOYSA-N
- DTXSID40532395
- SCHEMBL5201891
- 1-benzenesulfonylmethyl-3-chloro-2-nitro-benzene
- 1-[(Benzenesulfonyl)methyl]-3-chloro-2-nitrobenzene
- 86434-29-9
-
- Inchi: 1S/C13H10ClNO4S/c14-12-8-4-5-10(13(12)15(16)17)9-20(18,19)11-6-2-1-3-7-11/h1-8H,9H2
- InChI Key: TVXBXKYCFBTOOZ-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1[N+](=O)[O-])CS(C1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 311.0019067g/mol
- Monoisotopic Mass: 311.0019067g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 436
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 88.3Ų
Benzene, 1-chloro-2-nitro-3-[(phenylsulfonyl)methyl]- Related Literature
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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